Product packaging for 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine(Cat. No.:CAS No. 586958-01-2)

2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine

Cat. No.: B13956151
CAS No.: 586958-01-2
M. Wt: 152.22 g/mol
InChI Key: ZOTXNTRVOUMTKL-UHFFFAOYSA-N
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Description

2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine is a versatile heterocyclic scaffold of significant interest in organic and medicinal chemistry research. This compound serves as a key precursor for constructing diverse chemical libraries. Its synthetic value is highlighted by its role in uncatalyzed Mannich-type reactions, enabling the efficient generation of a vast library of over 700 analogues for high-throughput screening and structure-activity relationship (SAR) studies . The synthesis of this core structure typically involves a multicomponent reaction starting from aromatic aldehydes, cyanothioacetamide, and Meldrum's acid, followed by a heterocyclization step . While specific biological data for this base compound may be limited, its structural analogues and derivatives demonstrate a wide spectrum of pharmacological potential in early-stage research. Pyrido[2,1-b][1,3,5]thiadiazine derivatives have been investigated for their anti-inflammatory and analeptic (central nervous system stimulant) properties . Furthermore, closely related 1,3,5-thiadiazine and other fused thiadiazine scaffolds are frequently explored in anticancer and antimicrobial research, indicating the general biological relevance of this heterocyclic family . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2S B13956151 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine CAS No. 586958-01-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

586958-01-2

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

2,6-dihydropyrido[2,1-b][1,3,5]thiadiazine

InChI

InChI=1S/C7H8N2S/c1-2-4-9-5-8-6-10-7(9)3-1/h1-3,5H,4,6H2

InChI Key

ZOTXNTRVOUMTKL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2N1C=NCS2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Uncatalyzed Mannich-Type Reactions for the Synthesis of 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine Libraries

A highly efficient and straightforward method for the synthesis of the pyrido[2,1-b] nih.govisuct.rutandfonline.comthiadiazine core involves an uncatalyzed, three-component Mannich-type reaction. nih.govacs.org This approach utilizes N-methylmorpholinium (4R/4S)-4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-thiolates, primary amines, and an excess of formaldehyde (B43269). nih.gov The reaction proceeds smoothly under mild conditions, such as short-term heating in aqueous ethanol, to afford the desired octahydropyrido[2,1-b] nih.govisuct.rutandfonline.comthiadiazine derivatives. researchgate.net This methodology has proven robust enough for the combinatorial synthesis of extensive compound libraries, with one effort successfully generating over 700 distinct members. nih.govacs.org The reaction is not limited to simple primary amines; aromatic diamines like p-phenylenediamine (B122844) have also been used to synthesize macrocyclic products containing multiple pyrido[2,1-b] nih.govisuct.rutandfonline.comthiadiazine units linked by methylene (B1212753) and phenylene spacers. isuct.ru

The reaction mechanism is a classic example of a Mannich reaction, also known as aminomethylation. researchgate.netoarjbp.com The process is initiated by the reaction between the primary amine and formaldehyde to form a highly reactive electrophilic species, a N-substituted iminium ion, with the elimination of water.

The key step involves the nucleophilic attack of the tetrahydropyridine-2-thiolate precursor on this iminium ion. The thiolate acts as a binucleophile. The cyclization occurs through the formation of two new bonds: one between the sulfur atom of the thiolate and the methylene carbon of the iminium ion, and another between the ring nitrogen of the tetrahydropyridine (B1245486) and the same methylene carbon. This concerted or rapid sequential process results in the formation of the fused 1,3,5-thiadiazine ring, which is effectively an S,N-acetal. The order of reactant mixing does not appear to significantly affect the product yield, highlighting the robustness of the reaction pathway. researchgate.net The uncatalyzed nature of the reaction under mild conditions suggests a favorable, low-energy transition state for the cyclization step.

The scope of the uncatalyzed Mannich-type reaction for synthesizing pyrido[2,1-b] nih.govisuct.rutandfonline.comthiadiazines has been extensively studied. nih.govacs.org The reaction is compatible with a wide variety of primary amines, including both aliphatic and aromatic amines. researchgate.net This versatility allows for the introduction of diverse substituents at the N-3 position of the thiadiazine ring, which is crucial for building chemical libraries and exploring structure-activity relationships.

The substituents on the aryl group at the C-8 position of the pyrido[2,1-b] nih.govisuct.rutandfonline.comthiadiazine core also play a role in the reaction's efficiency. These substituents originate from the aromatic aldehyde used in the synthesis of the thiolate precursor. The reaction tolerates a range of electron-donating and electron-withdrawing groups on this aromatic ring. However, the yields can be influenced by the electronic nature of these substituents.

Below is a summary of representative yields for the synthesis of (8R/8S)-3-R-8-aryl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b] nih.govisuct.rutandfonline.comthiadiazin-9-carbonitriles, demonstrating the effect of different primary amines and aryl substituents.

Aryl Group (at C-8)Primary Amine (R-NH₂)Yield (%)Source
PhenylBenzylamine85 nih.gov
4-ChlorophenylBenzylamine94 nih.gov
4-MethoxyphenylBenzylamine91 nih.gov
PhenylAllylamine88 nih.gov
4-ChlorophenylAllylamine92 nih.gov
PhenylAniline75 nih.gov
4-ChlorophenylAniline81 nih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

The synthesis of the key precursor, N-methylmorpholinium (4R/4S)-4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-thiolate, is itself a notable example of a multi-component reaction (MCR). nih.govacs.org MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This strategy offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

The MCR for the thiolate precursor involves four components: an aromatic aldehyde, cyanothioacetamide, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (commonly known as Meldrum's acid), and N-methylmorpholine. nih.govacs.org In this reaction, Meldrum's acid serves as a potent C-H acid, providing a reactive methylene component. Cyanothioacetamide acts as the source of the cyano group, the thioamide functionality, and a nitrogen atom for the resulting heterocyclic ring. The aromatic aldehyde is incorporated into the final structure, and N-methylmorpholine serves as a base. The reaction proceeds via the initial formation of a Michael adduct, which subsequently undergoes heterocyclization to yield the desired tetrahydropyridine-2-thiolate salt. nih.govacs.org

The following table summarizes the yields for the MCR synthesis of various N-methylmorpholinium 4-aryl-tetrahydropyridine-2-thiolate precursors.

Aromatic AldehydeYield (%)Source
Benzaldehyde78 nih.govacs.org
4-Chlorobenzaldehyde82 nih.govacs.org
4-Methylbenzaldehyde75 nih.govacs.org
4-Methoxybenzaldehyde81 nih.govacs.org
2-Chlorobenzaldehyde64 nih.govacs.org
3,4-Dichlorobenzaldehyde71 nih.govacs.org
Thiophene-2-carboxaldehyde53 nih.govacs.org

Targeted Cyclization Strategies for the Pyrido[2,1-B]-1,3,5-thiadiazine Core

The construction of the pyrido[2,1-b] nih.govisuct.rutandfonline.comthiadiazine core is achieved through a targeted cyclization strategy that builds the second (thiadiazine) ring onto a pre-formed heterocyclic template (the tetrahydropyridine-2-thiolate). researchgate.net The Mannich-type aminomethylation serves as the pivotal cyclization reaction. This transformation is highly specific, creating the S,N-acetal linkage that defines the 1,3,5-thiadiazine ring system.

The strategy relies on the inherent nucleophilicity of both the sulfur and nitrogen atoms within the thiolate precursor. The reaction with the electrophilic iminium ion, generated in situ from a primary amine and formaldehyde, directs the formation of the six-membered thiadiazine ring in a regioselective manner. nih.govresearchgate.net This method has been successfully applied to various thiolate precursors, including those derived from 4-methyl-6-oxo-2-thioxopiperidine-3-carbonitrile, demonstrating its utility in generating previously unknown pyrido[2,1-b] nih.govisuct.rutandfonline.comthiadiazine structures. researchgate.net The reliability and high yields of this targeted cyclization make it an ideal reaction for the final stage of a combinatorial synthesis workflow. nih.govacs.org

Heterocyclization from N-Methylmorpholinium Tetrahydropyridinethiolates

A notable and efficient method for the synthesis of a diverse library of this compound derivatives involves a multicomponent approach starting with N-Methylmorpholinium Tetrahydropyridinethiolates. nih.gov This strategy is centered around an uncatalyzed Mannich-type reaction. nih.gov

The process begins with the synthesis of the starting N-methylmorpholinium (4R/4S)-4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-thiolates. These precursors are obtained in good yields (53-82%) through a multicomponent reaction of aromatic aldehydes, cyanothioacetamide, and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in the presence of N-methylmorpholine, which is followed by the heterocyclization of the resulting Michael adducts. nih.gov

The subsequent key step is the aminomethylation of these thiolates. researchgate.net The reaction of the N-methylmorpholinium tetrahydropyridinethiolates with a variety of primary amines and an excess of formaldehyde proceeds without a catalyst to yield (8R/8S)-3-R-8-aryl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b] nih.govsemanticscholar.orgnih.govthiadiazin-9-carbonitriles. nih.gov This reaction forms the core thiadiazine ring structure through the formation of two new carbon-nitrogen bonds and one carbon-sulfur bond in a single cascade process.

Table 1: Yields of Starting N-Methylmorpholinium Tetrahydropyridinethiolates
Aromatic AldehydeYield (%)
Benzaldehyde78
4-Methylbenzaldehyde82
4-Methoxybenzaldehyde80
4-Chlorobenzaldehyde75
4-Fluorobenzaldehyde77
4-Bromobenzaldehyde73
2-Chlorobenzaldehyde53

Data sourced from a study on the design and synthesis of a pyrido[2,1-b] nih.govsemanticscholar.orgnih.govthiadiazine library. nih.gov

Intramolecular Annulation Reactions and Stereocontrol Considerations

The synthesis of the this compound ring system via the Mannich-type reaction of tetrahydropyridinethiolates can be viewed as a form of intramolecular annulation. In this context, the piperidine (B6355638) ring of the thiolate precursor serves as the foundation upon which the new 1,3,5-thiadiazine ring is fused or "annulated." The reaction cascade involves the in situ formation of reactive aminomethyl intermediates from the primary amine and formaldehyde, which then react with the nitrogen and sulfur atoms of the tetrahydropyridinethiolate, leading to cyclization.

A significant aspect of this synthesis is the consideration of stereocontrol. The starting tetrahydropyridinethiolates possess a stereocenter at the C4 position, bearing the aryl group. nih.gov The subsequent annulation reaction creates a new stereocenter at the C8 position of the final pyrido[2,1-b] nih.govsemanticscholar.orgnih.govthiadiazine product. This results in the formation of a mixture of diastereomers, designated as (8R/8S). nih.gov The reaction does not exhibit significant diastereoselectivity, leading to a nearly equimolar mixture of the possible stereoisomers. The separation and characterization of these individual diastereomers would require further chiral chromatography techniques, which are not typically employed in the high-throughput synthesis of compound libraries.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for heterocyclic compounds. mdpi.com These approaches focus on aspects such as the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction protocols like microwave irradiation. mdpi.commdpi.com

Solvent-Free and Microwave-Assisted Protocols

Solvent-free and microwave-assisted methods represent significant advancements in green organic synthesis, offering benefits such as reduced pollution, lower costs, and often higher yields in shorter reaction times. tsijournals.comoatext.com

A prime example of a solvent-free approach is the synthesis of fused thiadiazinone derivatives using grinding technology. semanticscholar.org In this method, a 2-thioxo-pyridopyrimidinone derivative is reacted with various aromatic amines and formaldehyde by grinding the reactants together at room temperature in the presence of hydrochloric acid. semanticscholar.orgresearchgate.net This mechanochemical approach avoids the use of bulk organic solvents, thereby minimizing waste and environmental impact.

Microwave-assisted synthesis has also emerged as a powerful technique for the rapid and efficient construction of heterocyclic systems. nih.govmdpi.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.gov For instance, the synthesis of various quinoxalines and pyrido[2,3-b]pyrazines has been successfully achieved under microwave-assisted, solvent-free, and catalyst-free conditions, highlighting the potential of this technology for the synthesis of related pyridothiadiazine structures. nih.govsemanticscholar.org

Table 2: Comparison of Conventional vs. Green Synthetic Methods
FeatureConventional HeatingGrinding (Solvent-Free)Microwave-Assisted
Solvent Use HighNone / MinimalMinimal / None
Reaction Time Hours to DaysMinutes to HoursMinutes
Energy Consumption HighLowModerate
Waste Generation HighLowLow
Yields VariableGood to ExcellentGood to Excellent

Catalysis-Free Synthetic Routes

The development of catalysis-free reactions is a cornerstone of green chemistry, as it simplifies reaction procedures, reduces costs, and eliminates the potential for contamination of the final product with residual catalyst. researchgate.net

Sophisticated Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of pyrido[2,1-b] researchgate.netrsc.orgsemanticscholar.orgthiadiazines in solution. A suite of one-dimensional (1D) and two-dimensional (2D) experiments provides comprehensive information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional ¹H NMR spectroscopy provides initial, crucial information about the structure of pyrido[2,1-b] researchgate.netrsc.orgsemanticscholar.orgthiadiazine derivatives. For instance, studies on substituted analogs have allowed for the assignment of specific proton signals. researchgate.net The ¹H NMR spectrum of 8-Methyl-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b] researchgate.netrsc.orgsemanticscholar.orgthiadiazine-9-carbonitrile reveals characteristic signals corresponding to the protons in the heterocyclic system and the aromatic substituent. researchgate.net Key signals include a doublet for the methyl group at the 8-position, multiplets for the methylene (B1212753) protons of the piperidine (B6355638) and thiadiazine rings, and distinct signals for the aromatic protons. researchgate.net

Detailed ¹H NMR spectral data for representative derivatives are presented below. researchgate.net

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
2a 8-CH₃1.10d, J = 6.6
H-8, ArCH₃2.27-2.33m
7-CH₂2.60-2.68m
NCHN5.22br. pseudo-s
SCHN5.25, 5.45d, J = 13.8 (each)
ArH6.89, 7.06d, J = 8.2 (each)
2b 8-CH₃1.10d, J = 6.4
H-82.28-2.35m
7-CH₂2.62-2.67m
NCHN5.26br. pseudo-s
SCHN5.29, 5.49d, J = 13.9 (each)
Ph-H6.91-7.29m

While ¹³C NMR provides information on the carbon framework, and ¹⁹F NMR would be used for fluorine-substituted analogs, advanced 2D NMR techniques are essential for unambiguous assignment and complete structural elucidation.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through two or three bonds. It would be used to trace the connectivity within the piperidine ring, for example, from H-7 to H-8.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal by linking it to its attached, and often more easily assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). This is critical for piecing together the entire molecular structure, especially in connecting quaternary carbons (which have no attached protons) to the rest of the molecule. For the pyrido[2,1-b] researchgate.netrsc.orgsemanticscholar.orgthiadiazine core, HMBC could show correlations from the methylene protons at C-2 and C-4 to the bridgehead carbon C-9a.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is invaluable for determining stereochemistry and conformational preferences.

The tetrahydro-1,3,5-thiadiazine ring is a flexible, non-aromatic system capable of adopting various conformations, such as chair, boat, or twist-boat forms. NMR spectroscopy is a powerful tool for investigating these conformational dynamics.

Variable-Temperature NMR (VT-NMR) studies can be employed to study dynamic exchange processes, such as ring inversion. At low temperatures, the rate of inversion can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature is increased, these signals broaden and coalesce into a single time-averaged signal. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the conformational change.

Furthermore, NOESY experiments can provide crucial data for determining the preferred conformation in solution. For example, in a chair conformation, strong NOE cross-peaks would be expected between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions), which would be absent for protons in an equatorial position. This spatial information is critical for building a complete three-dimensional model of the molecule in its solution state.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction provides the most definitive and precise structural information, revealing the exact three-dimensional arrangement of atoms in the solid state. While the technique has been applied to derivatives within the broader class of pyrido[2,1-b] researchgate.netrsc.orgsemanticscholar.orgthiadiazines, specific crystallographic data for the parent compound is not widely available. researchgate.net However, the application of SCXRD allows for the complete characterization of the molecular geometry.

For chiral derivatives of 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine, SCXRD is the gold standard for determining the absolute configuration of stereocenters. By analyzing the diffraction pattern, typically using anomalous dispersion effects (e.g., the Flack parameter), the true R/S configuration of each chiral center can be established without ambiguity. The analysis provides precise measurements of all bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the exact conformation adopted by the molecule in the crystal lattice. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for confirming the elemental composition of a compound and investigating its structural features through fragmentation analysis. Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million). nih.gov

This precision allows for the unequivocal determination of a molecule's elemental formula. For example, a measured mass can be matched to a single possible combination of C, H, N, O, and S atoms, thereby confirming the molecular formula and distinguishing it from other formulas with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study fragmentation pathways. In these experiments, a specific ion (the parent or precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment (daughter or product) ions are analyzed. The pattern of fragmentation provides a "fingerprint" that is characteristic of the molecule's structure. By analyzing the masses of the neutral fragments lost, one can deduce the connectivity of the molecule, corroborating the structure determined by NMR and X-ray crystallography. sapub.orgmdpi.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Soft ionization mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS), are indispensable for determining the molecular weights of novel this compound derivatives with minimal fragmentation. ESI is a method that generates gas-phase ions from a liquid solution, making it highly suitable for analyzing compounds that have been synthesized and purified via liquid chromatography.

In studies of related fused heterocyclic systems like imidazo[2,1-b] nih.govsapub.orgthiazines, Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source has been successfully employed to confirm the mass of synthesized compounds. biointerfaceresearch.com The technique typically reveals a prominent peak corresponding to the protonated molecule [M+H]⁺, which allows for the direct and accurate confirmation of the molecular formula. biointerfaceresearch.com For instance, various derivatives of 6,7-dihydro-5H-imidazo[2,1-b] nih.govsapub.orgthiazine consistently show a base peak at m/z corresponding to [M+1]⁺, affirming their respective molecular weights. biointerfaceresearch.com Similarly, high-resolution mass spectrometry using an ESI source has been used to characterize complex 1,3,5-thiadiazine-2-thione derivatives, providing further evidence of the utility of this technique for the broader class of thiadiazine compounds. researchgate.net

While no specific studies utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) for this particular heterocyclic system were identified, MALDI remains a powerful tool for analyzing larger molecules or those less soluble in typical ESI solvents, suggesting its potential applicability in future studies.

Table 1: Representative ESI-MS Data for Related Fused Thiazine Heterocycles
Compound NameMolecular FormulaObserved IonReported m/z ValueReference
6,7-Dihydro-5H-imidazo[2,1-b] nih.govsapub.orgthiazin-6-olC₆H₈N₂OS[M+1]⁺157 biointerfaceresearch.com
2,3-Diphenyl-6,7-dihydro-5H-imidazo[2,1-b] nih.govsapub.orgthiazin-6-olC₁₈H₁₆N₂OS[M+1]⁺309 biointerfaceresearch.com
6-[(5-Chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] nih.govsapub.orgthiazineC₁₁H₁₀ClN₃OS[M+1]⁺268 biointerfaceresearch.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatized Analogs

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion of a specific mass-to-charge ratio is selected and fragmented to produce a spectrum of product ions. uab.edu The resulting fragmentation pattern provides a fingerprint that can be used to deduce the structure of the original molecule, identify substituent groups, and understand the connectivity of the heterocyclic core.

While detailed MS/MS fragmentation studies specifically for this compound derivatives are not extensively documented, the fragmentation behavior of related sulfur-nitrogen heterocycles provides valuable insights into the expected pathways. For example, studies on 1,2,3-thiadiazole (B1210528) derivatives show that a primary fragmentation process under Collision-Induced Dissociation (CID) is the loss of a dinitrogen molecule (N₂). nih.gov This type of neutral loss is a highly characteristic fragmentation pathway for many nitrogen-rich heterocyclic systems. nih.gov

Furthermore, the fragmentation of other fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, often involves the successive loss of functional groups from the periphery of the molecule, followed by the decomposition of the heterocyclic rings themselves. sapub.org For derivatized pyrido[2,1-b] nih.govsapub.orguab.eduthiadiazines, one could anticipate fragmentation pathways initiated by:

Cleavage of bonds adjacent to the heteroatoms (N, S).

Loss of substituent groups from the pyridine (B92270) or thiadiazine rings.

Ring-opening of the thiadiazine moiety, potentially followed by the loss of small neutral molecules like H₂S or fragments containing the sulfur atom.

Retro-Diels-Alder reactions or other cycloreversions if the ring system is appropriately unsaturated.

These fragmentation patterns, once established for a class of derivatized analogs, are crucial for distinguishing between isomers and confirming the site of derivatization.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in a molecule. FT-IR spectroscopy is particularly effective for confirming the successful incorporation of substituents onto the this compound scaffold during synthesis.

The structures of newly synthesized pyrido[2,1-b] nih.govsapub.orguab.eduthiadiazine derivatives have been confirmed using IR spectroscopy. researchgate.net For instance, in the synthesis of 8-methyl-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b] nih.govsapub.orguab.eduthiadiazine-9-carbonitrile, the presence of sharp, characteristic absorption bands confirms the key functional groups. The nitrile group (C≡N) gives rise to a strong absorption band, while the carbonyl group (C=O) of the oxo-piperidine moiety also produces a distinct and intense band. researchgate.net These signals provide clear evidence that the core structure has been successfully formed and derivatized. researchgate.net

No specific Raman spectroscopy studies were identified for this class of compounds in the reviewed literature. However, Raman spectroscopy would serve as a complementary technique, being particularly sensitive to non-polar bonds and symmetric vibrations, which could provide further conformational insights.

Table 2: Characteristic FT-IR Absorption Bands for Substituted Pyrido[2,1-b] nih.govsapub.orguab.eduthiadiazine Derivatives
Compound DerivativeFunctional GroupCharacteristic Absorption Band (cm⁻¹)Reference
8-Methyl-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b] nih.govsapub.orguab.eduthiadiazine-9-carbonitrileN-H3193 researchgate.net
C≡N (Nitrile)2182 researchgate.net
8-Methyl-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b] nih.govsapub.orguab.eduthiadiazine-9-carbonitrileN-H3195 researchgate.net
C≡N (Nitrile)2183 researchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Excited State Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule and characterize its excited state properties. The core structure of this compound, containing aromatic and heterocyclic rings with heteroatoms (N, S), is expected to exhibit electronic transitions in the ultraviolet and possibly the visible regions of the spectrum.

The principal absorption bands would likely arise from π → π* transitions associated with the conjugated π-electron system of the pyridine ring and C=N bonds, as well as n → π* transitions involving the non-bonding lone pair electrons on the nitrogen and sulfur atoms. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular environment and the nature of any substituents attached to the heterocyclic core.

Bathochromic Shift (Red Shift): The introduction of electron-donating groups (e.g., -NH₂, -OH) or the extension of π-conjugation typically shifts the absorption maximum to longer wavelengths. mdpi.com

Hypsochromic Shift (Blue Shift): The introduction of electron-withdrawing groups can sometimes shift the absorption to shorter wavelengths, or solvent effects in polar media can stabilize the ground state more than the excited state, leading to a blue shift.

Fluorescence spectroscopy measures the emission of light from the molecule as it relaxes from an excited electronic state to the ground state. Many heterocyclic compounds are fluorescent, and their emission spectra, quantum yields, and fluorescence lifetimes provide valuable information about the structure of the excited state and its decay pathways. The difference in wavelength between the absorption and emission maxima, known as the Stokes shift, is also an important characteristic property. mdpi.com The photophysical properties of complex dyes are often tuned by modifying their heterocyclic structure to achieve desired absorption and emission characteristics for applications such as fluorescent probes. nih.govnih.gov

Table 3: General Principles of Substituent Effects on Electronic Spectra
EffectDescriptionTypical CauseExample Substituents
Bathochromic ShiftShift of λmax to a longer wavelength.Extended conjugation; electron-donating groups.-OH, -NH₂, attachment of another aromatic ring.
Hypsochromic ShiftShift of λmax to a shorter wavelength.Removal of conjugation; certain solvent effects.Groups that disrupt planarity or conjugation.
Hyperchromic EffectAn increase in molar absorptivity (ε).Substituents that enhance the probability of the electronic transition.Auxochromes like -CH₃, -Cl.
Hypochromic EffectA decrease in molar absorptivity (ε).Substituents that distort the geometry and reduce transition probability.Groups causing steric hindrance.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine scaffold, DFT calculations can offer profound insights into its fundamental chemical nature.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of the molecule, its bond lengths, bond angles, and dihedral angles. acs.org While specific DFT geometry optimization studies for the parent this compound are not extensively detailed in the available literature, the methodology would typically involve calculations at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net Such analysis can confirm the planarity of ring systems or identify strain. acs.org

Following optimization, an analysis of the electronic structure provides information on the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly valuable as it helps to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov This analysis is instrumental in predicting how this compound derivatives might participate in chemical reactions, such as cycloadditions. nih.gov

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). researchgate.net While machine learning models are also emerging for this purpose, DFT remains a foundational tool. nih.govchemrxiv.orgresearchgate.net The predicted shifts for the protons and carbons in the this compound core would help in the unequivocal assignment of signals in experimentally obtained spectra. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations could be applied to this compound derivatives to understand their conformational flexibility, particularly of substituent groups. Such simulations can reveal how the molecule behaves in a biological environment, for instance, by modeling its interaction with a solvent like water. This provides a more realistic picture of the molecule's behavior in physiological conditions, which is crucial for drug design. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. acs.org For a series of this compound analogs, a QSAR model could be developed to predict their therapeutic activity (e.g., as enzyme inhibitors) based on calculated molecular descriptors. These descriptors can quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric properties. By identifying which descriptors are most critical for activity, QSAR models can guide the rational design of new, more potent analogs, optimizing the lead compound for desired therapeutic effects. acs.org

Molecular Docking Studies for Predictive Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode of action. researchgate.net

In recent research, derivatives of the pyrido-thiadiazine scaffold have been investigated as potential inhibitors of the fat mass and obesity-associated (FTO) protein, a therapeutic target for obesity. researchgate.netsemanticscholar.org Molecular docking studies were performed to understand how these compounds interact with the FTO protein's active site (PDB ID: 3LFM). cu.edu.eg The synthesized compounds showed promising binding energies, indicating stable interactions. researchgate.net

The docking results revealed that the ligand molecules fit well within the FTO binding pocket, with calculated binding energies (ΔGbind) ranging from -8.0 to -11.6 kcal/mol. researchgate.net These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For example, specific derivatives were shown to form hydrogen bonds with residues such as Asp233, His231, and Arg316, which are critical for binding. This predictive modeling helps to explain the structure-activity relationships observed experimentally and provides a structural basis for the design of more effective FTO inhibitors. cu.edu.eg

Below is a table summarizing the docking results for selected pyrido-pyrimido-thiadiazinone derivatives against the FTO protein.

CompoundBinding Energy (ΔGbind, kcal/mol)Interacting Residues (Examples)
Derivative 4a-8.9His231, Asp233, Arg316
Derivative 4e-9.6His231, Asp233, Arg316
Derivative 4g-9.4His231, Asp233, Arg316
Derivative 16-11.6His231, Asp233, Arg316
Derivative 18-11.5His231, Asp233, Arg316

Ligand-Protein Binding Mode Analysis and Interaction Hotspots

While specific ligand-protein binding mode analyses for the parent this compound are not extensively documented in publicly available literature, computational docking and molecular dynamics simulations of closely related and more complex derivatives, such as pyrido-pyrimido-thiadiazinones, offer valuable insights into potential interaction patterns. These studies reveal that the thiadiazine ring and the fused pyridine (B92270) system can participate in a variety of non-covalent interactions within a protein's active site.

Key interaction hotspots for such scaffolds typically involve:

Hydrogen Bonding: The nitrogen and sulfur atoms within the thiadiazine ring, as well as the nitrogen of the pyridine ring, can act as hydrogen bond acceptors. The presence of exocyclic functional groups, such as carbonyls or amines, can introduce additional hydrogen bond donor and acceptor sites.

Hydrophobic Interactions: The bicyclic core of the pyrido-thiadiazine system provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyridine ring is capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the electron-rich nature of the pyridine ring can facilitate π-cation interactions with positively charged residues such as lysine (B10760008) and arginine.

The specific geometry and nature of these interactions are highly dependent on the substitution pattern of the pyrido-thiadiazine core and the topology of the target protein's active site. Computational models are instrumental in predicting these preferred binding orientations and identifying the key residues that contribute most significantly to the binding affinity.

Computational Insights into Enzyme Inhibition Mechanisms

Computational studies have been instrumental in exploring the inhibitory potential of pyrido-thiadiazine derivatives against various enzymes implicated in disease, including the FTO protein, Cyclin-Dependent Kinase 4 (CDK4), and Dihydrofolate Reductase (DHFR).

FTO Protein: Molecular docking studies on a series of pyrido-pyrimido-thiadiazinone derivatives, a more complex scaffold incorporating the pyrido-thiadiazine moiety, have been conducted to investigate their potential as inhibitors of the fat mass and obesity-associated (FTO) protein. sciepub.comiajps.comresearchgate.net These in silico analyses have predicted favorable binding energies for these compounds within the FTO active site. sciepub.comiajps.comresearchgate.net For instance, certain bis-pyrido-pyrimido-thiadiazinone derivatives have shown calculated binding affinities ranging from -8.0 to -11.6 kcal/mol. sciepub.comiajps.comresearchgate.net The predicted binding modes highlight the importance of hydrogen bonding and arene-cation interactions with key residues in the FTO active site, such as Lys216, Leu91, and Asn101. iajps.com These computational findings suggest that the pyrido-thiadiazine scaffold can serve as a foundational structure for the design of novel FTO inhibitors. sciepub.comiajps.comresearchgate.net

DHFR: The inhibition of DHFR is a well-established strategy in chemotherapy. While specific computational studies targeting DHFR with the this compound scaffold are limited, research on other nitrogen-containing heterocyclic inhibitors provides valuable insights. For example, studies on imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinones have revealed crucial interactions within the DHFR active site. nih.gov These include hydrogen bonding with key residues like Glu30, Trp24, and Arg70, as well as π-cation and π-π stacking interactions with Arg22 and Phe31. nih.gov A pharmacophore model for DHFR inhibitors often includes a heterocyclic core capable of forming these critical hydrogen bonds. nih.gov Therefore, it is conceivable that derivatives of this compound could be designed to fit this pharmacophore and establish similar binding interactions, thereby acting as effective DHFR inhibitors.

Cheminformatics and Data Mining for Structure-Property Relationship (SPR) Studies

Cheminformatics and data mining techniques, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not widely reported, QSAR analyses of other thiadiazine derivatives have been successfully employed to build predictive models for their biological activities. sciepub.comimist.maresearchgate.netnih.govimist.ma

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to various classes of enzyme inhibitors containing heterocyclic scaffolds. nih.govimist.maimist.ma These studies generate 3D contour maps that visualize the regions around a molecular scaffold where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to increase or decrease biological activity. nih.gov

In the context of pyrido-thiadiazine derivatives, a hypothetical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values for a specific enzyme) would be collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors, including 2D (e.g., topological indices, molecular weight) and 3D (e.g., molecular shape, surface area) properties, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Such a validated QSAR model would be invaluable for predicting the activity of novel, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Chemical Reactivity, Transformation Pathways, and Electrochemical Properties

Exploration of Selective Functionalization and Derivatization Strategies

The pyrido[2,1-b]-1,3,5-thiadiazine core is amenable to a variety of functionalization strategies, enabling the synthesis of large libraries of derivatives. These strategies primarily involve substitution reactions and the construction of more complex fused polycyclic systems.

A highly effective method for derivatizing the 2H,6H-Pyrido[2,1-b]-1,3,5-thiadiazine scaffold is through an uncatalyzed three-component Mannich-type reaction. nih.govacs.org This approach utilizes N-methylmorpholinium (4R/4S)-4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-thiolates as starting materials, which react with a diverse set of primary amines and an excess of formaldehyde (B43269) to yield a wide array of (8R/8S)-3-R-8-aryl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b] nih.govvanderbilt.edursc.orgthiadiazin-9-carbonitriles. nih.gov This reaction demonstrates the scaffold's tolerance to various functional groups on the reacting amine, allowing for the introduction of alkyl, aryl, and heterocyclic moieties at the N-3 position. The starting thiolates themselves are generated through a multicomponent reaction involving aromatic aldehydes, cyanothioacetamide, and Meldrum's acid. nih.govacs.org

Selective functionalization can also be achieved through sequential reactions such as alkylations and coupling reactions on related thiadiazine 1,1-dioxide cores, suggesting that the pyrido[2,1-b]-1,3,5-thiadiazine system could undergo similar targeted modifications. nih.gov

Table 1: Examples of Substituted Pyrido[2,1-b]-1,3,5-thiadiazine Derivatives via Mannich-Type Reaction nih.gov
Starting Thiolate PrecursorPrimary Amine (R-NH₂)Resulting N-3 Substituent (R)
N-methylmorpholinium 4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-thiolateBenzylamineBenzyl
N-methylmorpholinium 3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-thiolateAnilinePhenyl
N-methylmorpholinium 3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-thiolateCyclohexylamineCyclohexyl
N-methylmorpholinium 3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-thiolateFurfurylamineFurfuryl

The inherent reactivity of the pyrido[2,1-b]-1,3,5-thiadiazine framework serves as a foundation for constructing more elaborate polycyclic structures. By applying the Mannich reaction to precursors like 2-thioxo-pyridopyrimidinone with various aromatic and heterocyclic amines, it is possible to synthesize fused thiadiazinone derivatives. semanticscholar.org For instance, the reaction of a 2-thioxo-pyridopyrimidinone derivative with aromatic amines and formaldehyde leads to the formation of tetrahydropyrido[2',3':4,5]pyrimido[2,1-b] nih.govvanderbilt.edursc.orgthiadiazin-6(2H)-one structures. semanticscholar.org

This strategy can be extended by using diamines, such as p-phenylenediamine (B122844), to create bis-fused systems, effectively linking two pyrido-pyrimido-thiadiazinone units. semanticscholar.org Such reactions highlight the utility of the thiadiazine core as a versatile building block for accessing complex, multi-ring heterocyclic architectures. A variety of related fused systems, such as triazolo[3,4-b] nih.govacs.orgvanderbilt.eduthiadiazines, are also synthesized through multi-step reactions involving cyclocondensation, further illustrating the broad potential for creating polycyclic derivatives from thiadiazine-containing precursors. biointerfaceresearch.com

Redox Chemistry and Electrochemical Characterization

While specific electrochemical studies on the this compound parent compound are not extensively documented, research on closely related fused-ring thiadiazine systems provides significant insight into its likely redox behavior and electrochemical properties.

Cyclic voltammetry (CV) has been effectively used to study the redox characteristics of various thiadiazine derivatives. pku.edu.cn For example, studies on fused acs.orgvanderbilt.edunih.govthiadiazinyl and 1,2,4-benzothiadiazinyl systems, which share structural similarities with the pyrido-fused scaffold, reveal characteristic electrochemical behavior. vanderbilt.edursc.orgnih.gov These related compounds typically exhibit reversible one-electron reduction waves at potentials around 0 V versus Fc/Fc+. nih.gov Conversely, their oxidation is generally an irreversible process occurring at higher potentials, approximately +1.2 V. nih.gov This suggests that the pyrido[2,1-b]-1,3,5-thiadiazine system is likely easier to reduce than to oxidize and may form stable radical anions upon reduction.

Table 2: Electrochemical Data for Analogue Fused Thiadiazine Systems rsc.orgnih.gov
Compound ClassReduction Potential (E_red, V vs. Fc/Fc⁺)Oxidation Potential (E_ox, V vs. Fc/Fc⁺)Reversibility
Fused acs.orgvanderbilt.edunih.govThiadiazinyls~0.0~+1.2Reduction: Reversible; Oxidation: Irreversible
1,2,4-BenzothiadiazinylsNot specifiedMultiple quasi-reversible/irreversible wavesComplex

The oxidation of fused 4H- acs.orgvanderbilt.edunih.govthiadiazines is a known route to generate persistent radical species. vanderbilt.edunih.gov Chemical oxidation, for instance using reagents like silver(I) oxide (AgO) with potassium carbonate or sulfuryl chloride (SO₂Cl₂) with an amine, can produce these radicals in high yields. vanderbilt.edu Halogenated derivatives of these radicals have shown remarkable stability, with half-lives extending to months in the absence of oxygen, allowing for their isolation via chromatography and even vacuum sublimation. vanderbilt.edunih.gov

These persistent radicals are characterized by Electron Spin Resonance (ESR) and UV-vis spectroscopy. vanderbilt.edu The ESR spectra provide information about the delocalization of the unpaired electron across the heterocyclic system, while UV-vis spectroscopy reveals the electronic transitions characteristic of the radical species. The stability and accessibility of such radicals in related fused thiadiazine systems suggest that the pyrido[2,1-b]-1,3,5-thiadiazine scaffold could also be a precursor to stable radical species with potential applications in organic electronics and magnetic materials.

Studies on Tautomeric Equilibria and Acid-Base Properties

Direct experimental studies on the tautomerism and acid-base properties of this compound are limited. However, investigations into related heterocyclic systems provide a basis for understanding its potential behavior. Tautomerism is a significant feature in heterocyclic chemistry, particularly for structures containing amine and carbonyl/thiocarbonyl functionalities.

For instance, detailed studies on substituted 2H-1,2,6-thiadiazin-3-one 1,1-dioxides have shown that these compounds can exist in different tautomeric forms. rsc.org The equilibrium between these forms is influenced by the nature of substituents, the solvent, concentration, and temperature. rsc.org By analogy, derivatives of the pyrido[2,1-b]-1,3,5-thiadiazine scaffold, especially those containing oxo groups, could exhibit similar keto-enol or amine-imine tautomerism.

Regarding acid-base properties, the presence of the sulfonyl group in oxidized thiadiazine derivatives significantly increases the acidity of adjacent C-H protons. In 1,2,5-thiadiazole 1,1-dioxides, these alpha hydrogens can be readily removed in a basic environment to form stable tautomeric carbanions. mdpi.com This suggests that the methylene (B1212753) protons (at C-2 and C-4) in the pyrido[2,1-b]-1,3,5-thiadiazine ring may possess some degree of acidity, which could be exploited in base-mediated functionalization reactions. The nitrogen atoms within the ring system are expected to exhibit basic properties, capable of being protonated in acidic media.

Thermal and Photochemical Stability and Degradation Pathways

The stability of the this compound ring system to heat and light is a critical factor in its potential applications. While specific studies on the thermal and photochemical degradation of the parent compound, this compound, are not extensively detailed in the current body of scientific literature, the behavior of related thiadiazine derivatives provides valuable insights into its likely stability and transformation pathways. The reactivity of the thiadiazine ring is influenced by its substituents and the degree of saturation.

Thermal Stability

Generally, the thermal stability of organic compounds is assessed through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods determine the temperatures at which a compound begins to decompose. For heterocyclic compounds, the thermal decomposition pathways can be complex, often involving ring cleavage, elimination of small molecules, and rearrangement reactions.

While direct thermogravimetric data for this compound is not available, studies on other heterocyclic compounds, including pyrimidine derivatives, indicate that decomposition characteristics are highly dependent on the molecular structure and the nature of substituents. For instance, the presence of certain functional groups can either enhance or reduce the thermal stability of the ring system.

In a study on the decomposition of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, it was noted that these compounds can undergo decomposition, and their degradation products were investigated for biological activity. This suggests that the tetrahydro-1,3,5-thiadiazine ring, a related structure, can be susceptible to degradation, although the specific thermal conditions were not detailed in the abstract.

The following table summarizes the general approach to evaluating thermal stability for organic compounds, which would be applicable to this compound.

Analytical TechniqueInformation ProvidedRelevance to this compound
Thermogravimetric Analysis (TGA)Determines the temperature at which weight loss occurs due to decomposition.Would establish the decomposition temperature range and overall thermal stability of the compound.
Differential Scanning Calorimetry (DSC)Measures the heat flow associated with thermal transitions, such as melting and decomposition.Would identify the melting point and any exothermic or endothermic decomposition processes.
Isothermal Stability TestingInvolves holding the compound at a specific temperature for an extended period and monitoring for degradation.Would provide information on the long-term thermal stability under specific storage or use conditions.

Photochemical Stability and Degradation Pathways

The photochemical stability of a molecule refers to its ability to resist degradation upon exposure to light. Photochemical reactions are initiated by the absorption of photons, which can lead to the excitation of electrons and subsequent chemical transformations. For heterocyclic compounds, these transformations can include ring cleavage, rearrangement, and reactions with other molecules, such as oxygen.

Specific photochemical studies on this compound are not readily found. However, research on other thiadiazine isomers provides a clear indication of potential photochemical reactivity. A notable example is the photochemical behavior of 1,2,6-thiadiazines. Under visible light irradiation in the presence of molecular oxygen, 1,2,6-thiadiazines can act as triplet photosensitizers, leading to the production of singlet oxygen. This is followed by a [3 + 2] cycloaddition reaction, resulting in an endoperoxide that undergoes ring contraction with the excision of a carbon atom to form 1,2,5-thiadiazole 1-oxides. This represents a significant photochemical degradation and transformation pathway for the 1,2,6-thiadiazine ring system.

This known photochemical reactivity of a related thiadiazine isomer underscores the potential for this compound to also be photochemically active. The presence of nitrogen and sulfur heteroatoms can influence the absorption of UV-visible light and the subsequent electronic transitions that drive photochemical reactions.

The table below outlines a known photochemical degradation pathway for a related class of thiadiazines, which could serve as a model for potential, though unconfirmed, pathways for this compound.

Starting Compound ClassConditionsKey IntermediatesFinal Product Class
1,2,6-ThiadiazinesVisible light, molecular oxygenEndoperoxide1,2,5-Thiadiazole 1-oxides

It is important to emphasize that while these examples from related thiadiazine systems are informative, the specific thermal and photochemical stability and degradation pathways of this compound would need to be determined through direct experimental investigation. The fused pyridine (B92270) ring and the specific arrangement of heteroatoms in the 1,3,5-thiadiazine ring will undoubtedly influence its unique reactivity profile.

Mechanistic Biological Insights and Targeted Molecular Investigations

Exploration of Molecular Targets and Signaling Pathways

Investigations into the biological activities of pyrido[2,1-b] semanticscholar.orgacs.orgnih.govthiadiazine derivatives have identified specific molecular targets, particularly in the context of metabolic diseases. A notable target is the fat mass and obesity-associated (FTO) protein, which is reproducibly associated with human body mass. semanticscholar.org A series of fused pyrido[2',3':4,5]pyrimido[2,1-b] semanticscholar.orgacs.orgnih.govthiadiazinones, which contain the core pyrido-thiadiazine structure, were investigated as potential anti-obesity agents by targeting the FTO protein. semanticscholar.org

Molecular docking studies have been employed to understand the interaction between these compounds and the FTO protein, suggesting a potential mechanism for their anti-obesity effects. semanticscholar.org The FTO protein plays a crucial role in the metabolism of fatty acids, carbohydrates, and amino acids. semanticscholar.org By inhibiting this protein, these compounds may influence metabolic signaling pathways, leading to a reduction in adiposity. semanticscholar.org

In addition to metabolic targets, other fused heterocyclic systems containing a pyridothiadiazine ring have been synthesized and evaluated for different biological activities, such as anticancer properties. mdpi.com For instance, novel pyrido[4,3-e] semanticscholar.orgnih.govresearchgate.nettriazino[3,2-c] semanticscholar.orgnih.govresearchgate.netthiadiazine 6,6-dioxide derivatives have shown moderate anticancer activity against human cancer cell lines including HCT-116, MCF-7, and HeLa, implying interactions with molecular targets relevant to cancer cell proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For derivatives of the pyrido-thiadiazine family, SAR has been explored primarily through in silico molecular docking and subsequent biological testing. The binding affinity of a series of pyrido[2',3':4,5]pyrimido[2,1-b] semanticscholar.orgacs.orgnih.govthiadiazinone derivatives to the FTO protein was calculated, revealing a range of docking affinities. semanticscholar.org

The in silico results were consistent with biological activity, where compounds with stronger predicted binding affinities demonstrated more significant anti-obesity effects in a high-fat diet model. semanticscholar.org A key SAR finding was that bis-fused thiadiazinone derivatives showed marked amelioration of adiposity, indicating that dimerization or specific spatial arrangements of the heterocyclic core can enhance interaction with the molecular target. semanticscholar.org The nature of substituents on the pyrido-thiadiazine framework plays a significant role in determining the biological activity profile. mdpi.com

The following table summarizes the docking affinities of selected pyrido-pyrimido-thiadiazinone derivatives against the FTO protein, illustrating the structure-activity relationships observed.

CompoundSubstituent/Structural FeatureDocking Affinity (ΔGbind, kcal/mol)
4a 3,7,8,9-Tetraphenyl-8.9
4b 7,8,9-Triphenyl-3-(p-tolyl)-9.0
16 Bis-fused derivative-11.6
18 Bis-fused derivative-11.5

Data sourced from Yaccoubi et al. semanticscholar.org

Development of 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine Derivatives as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a biological system. While compounds from the this compound class have not been explicitly designated as chemical probes, the foundational work for their development in this role is evident.

The synthesis of large, diverse chemical libraries is a cornerstone of discovering novel chemical probes. A library of over 700 members of (8R/8S)-3-R-8-aryl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b] semanticscholar.orgacs.orgnih.govthiadiazin-9-carbonitriles has been successfully generated. acs.orgnih.gov This library provides a rich resource for high-throughput screening against a wide array of biological targets to identify potent and selective modulators of protein function.

The derivatives identified as inhibitors of the FTO protein serve as excellent starting points for the development of chemical probes to investigate the pathways governing energy homeostasis and obesity. semanticscholar.org Further optimization of these molecules for improved potency, selectivity, and cell permeability could yield powerful tools for dissecting the complex roles of the FTO protein.

Role as Precursors in the Synthesis of Other Complex Bioactive Heterocycles

The utility of a heterocyclic system is often expanded when it can serve as a versatile precursor for the synthesis of other complex molecules. The pyrido[2,1-b] semanticscholar.orgacs.orgnih.govthiadiazine scaffold is typically synthesized via multicomponent reactions, such as the Mannich-type reaction involving tetrahydropyridine-2-thiolates, primary amines, and formaldehyde (B43269). acs.orgnih.govresearchgate.net

While the literature predominantly focuses on the synthesis and biological evaluation of the pyrido[2,1-b] semanticscholar.orgacs.orgnih.govthiadiazine system itself, the reactivity of the core structure and its precursors suggests potential for further synthetic transformations. For example, related 1,3,4-thiadiazine derivatives have been used as intermediates where the active methylene (B1212753) group can undergo condensation with aldehydes to yield more complex structures. ekb.eg Although not yet extensively reported for the this compound core, its inherent chemical functionalities present opportunities for it to be used as a scaffold for creating novel, fused heterocyclic systems with diverse biological activities. The synthetic pathways leading to pyrido[2,1-b] semanticscholar.orgacs.orgnih.govthiadiazines can sometimes yield other heterocyclic systems, such as bispidines, under different reaction conditions, highlighting the versatility of the starting materials. researchgate.net

Q & A

Q. What are the key synthetic routes for 2H,6H-Pyrido[2,1-B]-1,3,5-thiadiazine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

  • Start with cyclocondensation of thiourea derivatives with pyridine-based precursors under acidic catalysis (e.g., HCl or H₂SO₄). Monitor reaction progress via TLC or HPLC.
  • Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) to balance reaction kinetics and stability of intermediates. Use Design of Experiments (DoE) to identify critical factors like molar ratios or catalyst loading .
  • Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the electronic and structural properties of this compound?

Methodological Answer:

  • Use X-ray crystallography to resolve the crystal structure and confirm the fused pyridine-thiadiazine ring system.
  • Perform DFT calculations (e.g., Gaussian or ORCA software) to model electron density distribution and predict reactivity at sulfur or nitrogen sites.
  • Analyze UV-Vis and fluorescence spectra to assess π-conjugation and potential photophysical applications .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

  • Screen for antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control.
  • Test cytotoxicity via MTT assays on human cell lines (e.g., HEK293), comparing IC₅₀ values to known thiadiazine derivatives.
  • Ensure reproducibility by triplicate experiments and statistical validation (p < 0.05, ANOVA) .
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Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data for this compound derivatives?

Methodological Answer:

  • Use molecular dynamics simulations (e.g., GROMACS) to study solvent effects on reaction pathways. Compare simulated activation energies with experimental Arrhenius plots.
  • Apply multivariate analysis to identify outliers in datasets (e.g., unexpected regioselectivity). Cross-validate with in-situ IR spectroscopy to detect transient intermediates .
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Q. What strategies mitigate batch-to-batch variability in large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Implement process analytical technology (PAT) for real-time monitoring of key parameters (pH, temperature) using inline probes.
  • Optimize crystallization conditions (e.g., anti-solvent addition rate) to control polymorphism. Use powder XRD to verify consistency across batches.
  • Apply quality-by-design (QbD) frameworks to define critical quality attributes (CQAs) and establish a design space for robust scaling .
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Q. How should researchers address discrepancies in reported biological activity across independent studies?

Methodological Answer:

  • Conduct meta-analysis of published data to identify confounding variables (e.g., cell line heterogeneity, solvent used in assays).
  • Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Validate findings via orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy).
  • Use Mendelian randomization -inspired approaches to assess causality in observed bioactivity, ruling out hidden biases .
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    13:59

Data Management & Collaboration

Q. What platforms enable secure sharing and peer validation of spectral data for this compound?

Methodological Answer:

  • Upload NMR/HRMS datasets to Figshare or Zenodo with DOI assignment for public access.
  • Use ResearchGate or GitHub to share computational scripts (e.g., DFT input files) and invite peer review. Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.